Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide
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Overview
Description
Scientific Research Applications
Biochemical and Enzymatic Applications
Cosolvent and Pressure Effects on Enzyme-catalysed Hydrolysis Reactions : Research by Held et al. (2019) explores the thermodynamics and kinetics of biochemical reactions under varying conditions of pressure and the presence of cosolvents. The study focuses on the enzymatic hydrolysis of peptides, including N-succinyl-L-phenylalanine-p-nitroanilide, under different cosolvent and pressure conditions. This research provides a foundation for understanding the enzymatic activity of peptides similar to Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide, highlighting the complex interplay between cosolvents, pressure, and enzymatic efficiency (Held et al., 2019).
Metabolic Disease Treatment Strategies
Novel Treatments for Phenylketonuria (PKU) : Strisciuglio and Concolino (2014) review emerging treatments for PKU, a metabolic disease characterized by a deficiency in phenylalanine hydroxylase. The article discusses the use of large neutral amino acids and enzyme therapy to manage phenylalanine levels in the brain, which may also have implications for the therapeutic use of peptides, including those related to this compound (Strisciuglio & Concolino, 2014).
Sensor and Biosensor Development
Sensors and Biosensors for Amino Acid Detection : Dinu and Apetrei (2022) provide an overview of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for the electrochemical detection of amino acids. This review emphasizes the importance of phenylalanine, tyrosine, and tryptophan, which are relevant to understanding the analytical applications of compounds like this compound in clinical diagnostics and research (Dinu & Apetrei, 2022).
Mechanism of Action
Target of Action
The primary targets of Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide are enzymes such as chymotrypsin, human leukocyte cathepsin G, and peptidyl prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of protein folding.
Mode of Action
This compound acts as a substrate for its target enzymes . The compound’s interaction with these enzymes leads to its cleavage, resulting in a change in color that can be measured spectrophotometrically. This color change is often used to determine the activity of the target enzymes.
Biochemical Pathways
The compound is involved in the enzymatic pathways of chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . The cleavage of the compound by these enzymes can affect downstream processes, including the digestion of proteins and the regulation of protein folding.
Result of Action
The cleavage of this compound by its target enzymes results in a measurable color change . This change can be used to determine the activity of the enzymes, providing valuable information about their role in various biological processes.
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-(4-nitro-N-[(2S)-1-oxo-3-phenyl-1-[[(2S)-pyrrolidine-2-carbonyl]amino]propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)/t23-,28-,29-,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCXJCIVUCYJKW-SUFMYBPMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@@H]4CCCN4)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155985 |
Source
|
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128802-73-3 |
Source
|
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128802733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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